molecular formula C6H10F3NO B8616241 (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine

Cat. No.: B8616241
M. Wt: 169.14 g/mol
InChI Key: BPVZRPRBZRIGRK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It features a six-membered ring structure containing both nitrogen and oxygen atoms, making it a morpholine derivative. The presence of trifluoromethyl and methyl groups adds to its unique chemical properties .

Preparation Methods

The synthesis of cis-2-trifluoromethyl-6-methylmorpholine can be achieved through various methods. One common approach involves the reaction of 2,6-dimethylmorpholine with trifluoromethylating agents under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .

Chemical Reactions Analysis

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can participate in substitution reactions where the trifluoromethyl or methyl groups are replaced by other functional groups.

Scientific Research Applications

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-trifluoromethyl-6-methylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity and influence various biochemical pathways, making it a versatile tool in research .

Comparison with Similar Compounds

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine can be compared with other morpholine derivatives such as:

These comparisons highlight the unique properties of cis-2-trifluoromethyl-6-methylmorpholine, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

BPVZRPRBZRIGRK-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C(F)(F)F

Canonical SMILES

CC1CNCC(O1)C(F)(F)F

Origin of Product

United States

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